6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline
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Overview
Description
6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of methoxy groups at the 6th and 7th positions, a piperidinyl group at the 4th position, and a tosyl group at the 3rd position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Piperidinyl Substitution: The piperidinyl group can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the quinoline ring.
Tosylation: The tosyl group can be introduced by reacting the compound with tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced quinoline derivatives.
Scientific Research Applications
6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-4-(piperidin-1-yl)quinazoline: Similar structure but lacks the tosyl group.
4-(Piperidin-1-yl)quinoline: Lacks the methoxy and tosyl groups.
6,7-Dimethoxyquinoline: Lacks the piperidinyl and tosyl groups.
Uniqueness
6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline is unique due to the combination of methoxy, piperidinyl, and tosyl groups on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6,7-dimethoxy-3-(4-methylphenyl)sulfonyl-4-piperidin-1-ylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-16-7-9-17(10-8-16)30(26,27)22-15-24-19-14-21(29-3)20(28-2)13-18(19)23(22)25-11-5-4-6-12-25/h7-10,13-15H,4-6,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFHFQFEWKUGKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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